Product packaging for 4-(Oxiran-2-ylmethoxy)oxane(Cat. No.:CAS No. 1236764-54-7)

4-(Oxiran-2-ylmethoxy)oxane

Cat. No.: B1427847
CAS No.: 1236764-54-7
M. Wt: 158.19 g/mol
InChI Key: QXKMLCCQTVGXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Oxiran-2-ylmethoxy)oxane (CAS 1236764-54-7) is a high-purity organic compound of significant interest in advanced chemical research. This molecule, with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol, features a reactive oxirane (epoxide) ring fused with an oxane (tetrahydro-2H-pyran) backbone . The central structural feature and research value of this compound lie in its strained, three-membered oxirane ring, which is highly susceptible to ring-opening reactions . This reactivity makes it a valuable bifunctional building block (monomer) in polymer science, particularly for the synthesis of functionalized cationic polymers and various epoxy-based network structures . The mechanism of action involves nucleophilic attack on the oxirane ring, leading to ring-opening and the formation of new covalent bonds; this allows researchers to incorporate the molecule into growing polymer chains or cross-link it into matrices, with the oxane moiety contributing conformational stability to the resulting materials . Beyond polymer chemistry, its properties are also being investigated for potential applications in the development of novel corrosion inhibitors, where similar epoxide-containing compounds have demonstrated effectiveness by forming protective layers on metal surfaces . This product is designated For Research Use Only. It is strictly for laboratory and scientific research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1427847 4-(Oxiran-2-ylmethoxy)oxane CAS No. 1236764-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-9-4-2-7(1)10-5-8-6-11-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMLCCQTVGXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxiran 2 Ylmethoxy Oxane

Precursor Synthesis and Functionalization Strategies

The initial phase in the synthesis of 4-(Oxiran-2-ylmethoxy)oxane is the formation and functionalization of its core components. This involves the construction of the stable six-membered oxane ring followed by the introduction of a side chain that either contains or can be converted into the oxirane moiety.

Formation of the Oxane Ring System

The central precursor for this synthesis is tetrahydropyran-4-ol, also known as 4-hydroxyoxane. The stability and specific reactivity of this oxane ring system make it a vital building block. Several established routes exist for its synthesis:

Reduction of Tetrahydropyran-4-one: One of the most direct methods involves the chemical reduction of the corresponding ketone, tetrahydropyran-4-one. nbinno.com This transformation is typically achieved with high efficiency using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. guidechem.com The reaction is generally straightforward, providing high yields of the desired secondary alcohol.

Prins Cyclization: Another effective method is the Prins reaction, which involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org Specifically, the reaction of 3-buten-1-ol (B139374) with formaldehyde (B43269) (often in the form of trioxane) in the presence of an acid catalyst like phosphomolybdic acid can yield the tetrahydropyran-4-ol structure with good selectivity. organic-chemistry.org

Intramolecular Hydroalkoxylation: Platinum-catalyzed intramolecular hydroalkoxylation of δ-hydroxy olefins provides a pathway to substituted tetrahydropyrans. organic-chemistry.org This method involves the cyclization of an unsaturated alcohol to form the ether linkage of the ring.

The choice of method often depends on the availability of starting materials, desired scale, and economic viability. For laboratory-scale synthesis, the reduction of tetrahydropyran-4-one is common due to its simplicity and high conversion rate. guidechem.com

Introduction of the Oxirane-Containing Moiety to Precursors

Once tetrahydropyran-4-ol is obtained, the next critical step is to attach the three-carbon unit that will form the glycidyl (B131873) ether. This is typically accomplished via an etherification reaction, linking the hydroxyl group of the oxane ring to a suitable three-carbon synthon.

Williamson Ether Synthesis with Epichlorohydrin (B41342): The most common and industrially relevant method is a variation of the Williamson ether synthesis, reacting tetrahydropyran-4-ol with epichlorohydrin. masterorganicchemistry.comyoutube.com In this reaction, the alcohol is first deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride ion and forming the ether linkage. This method directly introduces the pre-formed oxirane ring. chalmers.se To facilitate the reaction between the aqueous base phase and the organic alcohol/epichlorohydrin phase, a phase-transfer catalyst (PTC) is often employed. researchgate.netiagi.or.id

Allylation followed by Epoxidation: An alternative two-step approach involves first converting tetrahydropyran-4-ol to an allyl ether. This is achieved by reacting the alcohol with an allyl halide, such as allyl bromide, in the presence of a base. The resulting intermediate, 4-(allyloxy)oxane, possesses a terminal double bond that can then be selectively converted into an epoxide in a subsequent step. This route offers flexibility as it allows for different epoxidation methods to be used.

Epoxide Formation and Glycidyl Etherification Routes

The formation of the oxirane ring is the defining step in the synthesis of this compound. The specific route depends on the strategy chosen in the precursor functionalization stage. If epichlorohydrin is used, the epoxide is simply carried through the reaction. If the allyl ether is prepared, the epoxide must be formed from the double bond.

Halohydrin-Mediated Approaches

The halohydrin-mediated route is a classic and robust method for creating epoxides. masterorganicchemistry.comucalgary.ca It proceeds via an intramolecular nucleophilic substitution.

This approach is most relevant to the synthesis of the reagent epichlorohydrin itself, which is produced industrially from allyl chloride. However, it can also be applied directly to the 4-(allyloxy)oxane intermediate. The process involves two key steps:

Halohydrin Formation: The alkene in 4-(allyloxy)oxane is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water. This electrophilic addition reaction forms a halohydrin intermediate.

Ring Closure: The resulting halohydrin is then treated with a base (e.g., NaOH). The base deprotonates the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular Sₙ2 reaction. The alkoxide attacks the carbon atom bearing the halogen, displacing the halide ion and closing the three-membered epoxide ring. ucalgary.cayoutube.com The stereochemistry of this step requires the attacking alkoxide and the leaving halide to be in an anti-periplanar conformation. youtube.com

Enzymatic routes using halohydrin dehalogenases can also catalyze the conversion of halohydrins to their corresponding epoxides, sometimes with high enantioselectivity. nih.govresearchgate.net

Direct Epoxidation Methods

Direct epoxidation involves the oxidation of an alkene double bond in a single step. This method is the primary choice when the synthesis proceeds through the 4-(allyloxy)oxane intermediate.

Peroxyacid Epoxidation: A widely used laboratory method is the reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the double bond, forming the epoxide and the corresponding carboxylic acid as a byproduct. libretexts.org

Catalytic Oxidation: For larger-scale and more sustainable processes, catalytic methods are preferred. These often use hydrogen peroxide (H₂O₂) or organic hydroperoxides like tert-butyl hydroperoxide (TBHP) as the terminal oxidant in the presence of a metal catalyst. growingscience.com Titanium-containing zeolites, such as Titanium Silicalite-1 (TS-1), are effective heterogeneous catalysts for the epoxidation of allyl ethers using hydrogen peroxide. researchgate.net Transition metal complexes, including those of niobium, can also catalyze the epoxidation of allylic alcohols and related ethers. google.comlibretexts.org

Catalytic Aspects and Reaction Condition Optimization

To maximize the yield and selectivity of this compound synthesis, careful optimization of catalysts and reaction conditions is essential.

The glycidyl etherification of tetrahydropyran-4-ol with epichlorohydrin is highly dependent on the catalytic system. Phase-transfer catalysts (PTCs) are crucial for bridging the reactivity between the aqueous inorganic base and the organic substrate. mdpi.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used. chalmers.semdpi.com The catalyst facilitates the transfer of the hydroxide or alkoxide ion into the organic phase, accelerating the reaction. phasetransfercatalysis.com

Optimization of this etherification involves tuning several parameters, including the choice of base, catalyst loading, temperature, and solvent. Solvent-free systems have been developed to create more environmentally friendly processes where an excess of one reactant, like epichlorohydrin, can serve as the solvent. chalmers.segoogleapis.com

Below is a representative table illustrating the optimization of reaction conditions for the PTC-mediated synthesis of a glycidyl ether from an alcohol and epichlorohydrin.

Table 1: Optimization of Glycidyl Etherification Reaction Conditions
EntryBase (equiv.)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
1NaOH (1.2)TBAB (1)40865
2NaOH (1.5)TBAB (1)40878
3NaOH (1.5)TBAB (2)40685
4KOH (1.5)TBAB (2)40682
5NaOH (1.5)TBAB (2)60491
6NaOH (1.5)TBAB (2)80488 (side reactions noted)

For the direct epoxidation of 4-(allyloxy)oxane, optimization focuses on the oxidant and catalyst system. Key variables include the molar ratio of the alkene to the oxidant, catalyst concentration, solvent, and temperature. growingscience.com For instance, in TS-1 catalyzed epoxidations, solvents like methanol are often used to mediate the reaction with aqueous hydrogen peroxide. researchgate.net The temperature must be controlled to prevent the decomposition of the peroxide and minimize side reactions. growingscience.com

The following table shows typical results from an optimization study for the direct epoxidation of an allyl ether.

Table 2: Optimization of Direct Epoxidation of an Allyl Ether
EntryOxidant (equiv.)CatalystSolventTemperature (°C)Yield (%)
1m-CPBA (1.1)NoneCH₂Cl₂2592
2H₂O₂ (1.5)TS-1 (5 wt%)Methanol4075
3H₂O₂ (1.5)TS-1 (5 wt%)Methanol6089
4TBHP (1.2)Nb Complex (2 mol%)Toluene8085
5H₂O₂ (2.0)TS-1 (5 wt%)Methanol6091
6H₂O₂ (1.5)NoneMethanol60<10

Through systematic variation of these parameters, synthetic chemists can develop efficient, scalable, and sustainable protocols for the production of this compound. researchgate.netacs.orgnih.gov

Stereochemical Control in this compound Synthesis

The structure of this compound contains two stereocenters: one at the C4 position of the oxane ring and another at the C2 position of the oxirane ring. Consequently, the synthesis of this compound can lead to a mixture of diastereomers. Achieving stereochemical control is a critical aspect of its synthesis, particularly for applications where a specific stereoisomer is required.

The primary method for controlling the stereochemistry of the oxirane ring is through the use of a chiral precursor. The Williamson ether synthesis approach, being an SN2 reaction, proceeds with inversion of configuration at the electrophilic carbon. wikipedia.orgmasterorganicchemistry.com Therefore, if a stereochemically pure enantiomer of epichlorohydrin is used, the stereochemistry of the resulting epoxide ring can be controlled. For instance, reacting 4-hydroxyoxane with (R)-epichlorohydrin will predominantly yield (S)-4-(oxiran-2-ylmethoxy)oxane, and conversely, (S)-epichlorohydrin will lead to the (R)-product.

The stereochemistry of the oxane ring is determined by the starting material, 4-hydroxyoxane. If a specific stereoisomer of 4-hydroxyoxane is used, this stereochemistry will be retained in the final product. The reaction does not affect the stereocenter at the C4 position of the oxane ring.

An alternative synthetic route involving the epoxidation of 4-allyloxyoxane offers another avenue for stereochemical control. The diastereoselectivity of the epoxidation of the allyl group can be influenced by the presence of the adjacent oxane ring and the choice of epoxidizing agent and catalyst. Directed epoxidation, where a catalyst coordinates to the ether oxygen of the oxane ring and directs the oxidant to one face of the double bond, can lead to high diastereoselectivity. Chiral catalysts, such as those used in Sharpless or Jacobsen epoxidations, can potentially be adapted to achieve enantioselective epoxidation of the allyl group, although this is more challenging for an allylic ether compared to an allylic alcohol.

The following table summarizes the expected stereochemical outcomes based on the chosen synthetic route and starting materials.

Synthetic RouteChiral Starting MaterialExpected Major Stereoisomer
Williamson Ether Synthesis(R)-Epichlorohydrin(S)-4-(Oxiran-2-ylmethoxy)oxane
Williamson Ether Synthesis(S)-Epichlorohydrin(R)-4-(Oxiran-2-ylmethoxy)oxane
Diastereoselective EpoxidationAchiral 4-allyloxyoxane with chiral catalystEnantiomerically enriched this compound

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Industrial Production Considerations and Scale-Up Methodologies

The industrial production of this compound would likely favor the Williamson ether synthesis route due to its broad applicability, reliability, and the availability of starting materials. wikipedia.org Several key factors must be considered when scaling up this synthesis from the laboratory to an industrial setting.

Process Intensification: To enhance the economic and environmental viability of the process, process intensification strategies are often employed. escholarship.org For the synthesis of glycidyl ethers, this can include the use of continuous flow reactors instead of batch reactors. Continuous processes can offer better heat and mass transfer, improved safety, and more consistent product quality. The use of solvent-free conditions, facilitated by phase-transfer catalysts, is a significant step in process intensification, as it reduces the volume of the reaction mixture, simplifies product isolation, and minimizes solvent waste. chalmers.segoogle.com

Reaction Conditions and Safety: The reaction is typically exothermic, and efficient heat removal is crucial to prevent runaway reactions, especially on a large scale. The use of excess epichlorohydrin is common to drive the reaction to completion, but this necessitates a robust purification step to remove the unreacted, toxic, and volatile epichlorohydrin. google.com The handling of corrosive bases like sodium or potassium hydroxide also requires specialized equipment and safety protocols.

Chemical Reactivity and Mechanistic Investigations of 4 Oxiran 2 Ylmethoxy Oxane

Nucleophilic Ring-Opening Reactions of the Oxirane Substructurelibretexts.orgchemistrysteps.comchemistrysteps.com

The oxirane moiety is the primary site of reactivity in 4-(Oxiran-2-ylmethoxy)oxane. Its high degree of ring strain (approximately 114 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. chemistrysteps.com These reactions can be catalyzed by either acids or bases and proceed with distinct regioselectivity.

Acid-Catalyzed Ring Openinglibretexts.orgchemistrysteps.com

Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the ring carbons and weakens the C-O bonds, facilitating nucleophilic attack. The reaction mechanism exhibits characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org

The regioselectivity of the acid-catalyzed ring-opening is dependent on the substitution pattern of the epoxide. For an unsymmetrical epoxide like the one in this compound, which has a primary and a secondary carbon, the nucleophile will preferentially attack the more substituted (secondary) carbon. This is because this carbon can better stabilize the partial positive charge that develops in the transition state, which has significant SN1 character. libretexts.orgchemistrysteps.com For example, the acid-catalyzed hydrolysis with water would yield 1-(oxan-4-yloxy)propane-2,3-diol.

The general mechanism for acid-catalyzed ring opening is as follows:

Protonation of the epoxide oxygen: The lone pair of electrons on the oxygen atom attacks a proton (H⁺) from the acid catalyst.

Nucleophilic attack: A weak nucleophile (e.g., H₂O, ROH) attacks one of the electrophilic carbons of the protonated epoxide. For this compound, this attack occurs at the more substituted carbon.

Deprotonation: A final proton transfer step yields the neutral ring-opened product.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of this compound

Nucleophile (Solvent)CatalystMajor ProductRegioselectivity
H₂OH₂SO₄ (catalytic)1-(Oxan-4-yloxy)propane-2,3-diolAttack at the more substituted carbon
CH₃OHH₂SO₄ (catalytic)1-Methoxy-3-(oxan-4-yloxy)propan-2-olAttack at the more substituted carbon

Base-Catalyzed Ring Openinglibretexts.orgreddit.com

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of the oxirane in this compound proceeds via a classic SN2 mechanism. libretexts.orgreddit.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond.

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this is the primary carbon of the oxirane ring. chemistrysteps.com For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would predominantly yield 1-(oxan-4-yloxy)-3-methoxypropan-2-ol.

The general mechanism for base-catalyzed ring opening involves:

Nucleophilic attack: The strong nucleophile attacks the less substituted carbon of the epoxide ring.

Ring opening: The C-O bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or alcohol) to give the final product.

Table 2: Regioselectivity in Base-Catalyzed Ring Opening of this compound

Nucleophile (Solvent)Major ProductRegioselectivity
CH₃O⁻ (from CH₃OH)1-(Oxan-4-yloxy)-3-methoxypropan-2-olAttack at the less substituted carbon
NH₃ (aq)1-Amino-3-(oxan-4-yloxy)propan-2-olAttack at the less substituted carbon

Reaction with Various Nucleophiles

The strained oxirane ring of this compound can be opened by a wide array of nucleophiles, leading to the formation of β-substituted alcohols. researchgate.net These reactions are highly valuable in synthetic chemistry for introducing diverse functionalities.

Common nucleophiles include:

Oxygen nucleophiles: Alcohols and water, as discussed above, lead to the formation of diols and ether-alcohols.

Nitrogen nucleophiles: Ammonia and primary or secondary amines react to form amino alcohols.

Sulfur nucleophiles: Thiols react readily with epoxides, often under basic conditions, to yield thioether-alcohols.

Carbon nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds can open the epoxide ring to form new carbon-carbon bonds.

The choice of reaction conditions (acidic or basic) will determine the regiochemical outcome of the nucleophilic attack, as detailed in the preceding sections.

Formation of Halohydrin Derivativesbyjus.com

Epoxides can be opened by hydrohalic acids (HX, where X = Cl, Br, I) to produce halohydrins. byjus.com In the case of this compound, this reaction proceeds via an acid-catalyzed mechanism. The reaction typically results in the halogen atom attacking one carbon of the former epoxide and a hydroxyl group on the adjacent carbon.

The regioselectivity of halohydrin formation from unsymmetrical epoxides under acidic conditions can be complex. libretexts.org If one of the epoxide carbons is tertiary, the reaction has more SN1 character, and the halide attacks the tertiary carbon. However, with primary and secondary carbons, as in this compound, the reaction is more SN2-like, and the halide anion will attack the less substituted carbon. libretexts.org Thus, the reaction with HCl would be expected to yield 1-chloro-3-(oxan-4-yloxy)propan-2-ol.

Reactivity of the Oxane Ring and its Potential for Functionalization

The oxane (tetrahydropyran) ring in this compound is a saturated cyclic ether and is significantly more stable and less reactive than the oxirane ring. wikipedia.org Ethers are generally unreactive towards many reagents, which is why they are often used as solvents. wikipedia.org

Cleavage of the oxane ring typically requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures. libretexts.orgmasterorganicchemistry.com This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com For an unsymmetrical ether linkage like the one connecting the oxane and the propanol (B110389) backbone, the regioselectivity of cleavage would depend on the specific reaction conditions and the nature of the substituents.

Direct functionalization of the C-H bonds of the saturated oxane ring is generally difficult due to their low reactivity. However, modern catalytic methods involving transition metals can achieve C-H activation and subsequent functionalization, although such reactions are not commonplace for simple ethers. liv.ac.uk More commonly, functionalized tetrahydropyrans are synthesized from precursors such as dihydropyrans or through cyclization reactions. researchgate.netorganic-chemistry.org

Oxidative and Reductive Transformations

The ether linkages in this compound are susceptible to oxidative degradation, particularly in the presence of oxygen, light, or heat. uomustansiriyah.edu.iqyoutube.com Ethers can undergo autoxidation to form explosive hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen. rsc.org

More controlled oxidation of cyclic ethers can lead to the formation of lactones. epa.gov For the oxane ring in this compound, catalytic oxidation could potentially yield a corresponding lactone. The ether linkage in the side chain can also be a site for oxidation.

Reductive cleavage of ethers is also possible, though it generally requires specific reagents. Catalytic hydrogenation with a palladium catalyst can sometimes cleave benzylic ethers, which is not applicable here. youtube.com More generally, treatment with strong reducing agents or certain combinations of reagents can lead to the cleavage of C-O bonds. researchgate.netorganic-chemistry.org The oxirane ring can be reduced by reagents like lithium aluminum hydride (LiAlH₄) to an alcohol, with the hydride acting as the nucleophile in a base-catalyzed ring-opening. wikipedia.org

Selective Reduction of the Oxirane Ring to Diols

The selective reduction of the oxirane ring in this compound to a vicinal diol, specifically 1-(oxan-4-yloxy)propane-2,3-diol, is a reaction of significant interest. This transformation is typically achieved through hydrolysis, which can be catalyzed by either acid or base. libretexts.orglibretexts.orgtestbook.combyjus.comwikipedia.org The commercial production of vicinal diols frequently relies on the hydrolysis of epoxides. wikipedia.org

Under both acidic and basic conditions, the ring-opening of the epoxide results in the formation of a trans-1,2-diol. libretexts.orglibretexts.orgtestbook.combyjus.comopenstax.org This stereochemical outcome is a consequence of the reaction mechanisms involved, which favor backside attack of the nucleophile on the oxirane carbon.

Acid-Catalyzed Hydrolysis:

In the presence of an aqueous acid, the oxygen atom of the oxirane ring is first protonated. libretexts.orgtestbook.combyjus.com This protonation makes the epoxide a better leaving group and activates the ring for nucleophilic attack by water. libretexts.orgtestbook.combyjus.com For an unsymmetrical epoxide like this compound, the nucleophilic attack can, in principle, occur at either of the two carbon atoms of the oxirane ring. In acid-catalyzed ring-opening, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgtestbook.combyjus.comopenstax.org

Base-Catalyzed Hydrolysis:

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks one of the carbon atoms of the oxirane ring. libretexts.orglibretexts.orgbyjus.com This attack occurs via an SN2 mechanism. libretexts.orglibretexts.orgbyjus.com Due to steric hindrance, the hydroxide ion preferentially attacks the less substituted carbon atom of the epoxide ring. libretexts.orglibretexts.orgbyjus.comopenstax.org The resulting alkoxide is then protonated by water to yield the diol. libretexts.orglibretexts.orgbyjus.com

The following table summarizes the expected regioselectivity of the hydrolysis of this compound under acidic and basic conditions.

CatalystNucleophileSite of AttackMajor Product
Acid (H₃O⁺)H₂OMore substituted carbon (C2)1-(oxan-4-yloxy)propane-2,3-diol
Base (OH⁻)OH⁻Less substituted carbon (C3)1-(oxan-4-yloxy)propane-2,3-diol

Elucidation of Reaction Mechanisms and Intermediates

The conversion of this compound to the corresponding diol proceeds through distinct mechanisms depending on the catalytic conditions.

The acid-catalyzed ring-opening of epoxides is described as a hybrid of SN1 and SN2 mechanisms. libretexts.orgtestbook.combyjus.comacs.org After the initial protonation of the epoxide oxygen, the carbon-oxygen bond begins to break, leading to a transition state with significant carbocation character on the more substituted carbon. libretexts.orgtestbook.combyjus.comacs.org This explains the preferential attack of the water molecule at this position. libretexts.orgtestbook.combyjus.com The reaction does not typically proceed through a fully formed carbocation intermediate. acs.org Instead, the nucleophile attacks before the C-O bond is completely broken, leading to the observed trans configuration of the diol. libretexts.org This mechanism is sometimes referred to as a "borderline" SN2 mechanism. chimia.ch

In contrast, the base-catalyzed ring-opening of the oxirane is a classic SN2 reaction. libretexts.orglibretexts.orgopenstax.org The strong nucleophile, hydroxide, directly attacks the less sterically hindered carbon atom of the epoxide. libretexts.orglibretexts.orgopenstax.org This concerted reaction involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the site of attack and the formation of a trans-diol. libretexts.orglibretexts.org The high degree of ring strain in the three-membered epoxide ring provides the driving force for this reaction, as cleavage of the ring relieves this strain. libretexts.orglibretexts.org

The key intermediates in these reactions are:

Acid-Catalyzed: A protonated epoxide.

Base-Catalyzed: An alkoxide intermediate.

Theoretical studies on simpler epoxides, such as propylene oxide, have provided valuable insights into the transition states and energy barriers of these reactions, supporting the proposed mechanisms. acs.orgunicamp.br

Derivatization and Structural Modification of 4 Oxiran 2 Ylmethoxy Oxane

Synthesis of Functionalized Derivatives via Epoxide Ring Opening

The strained three-membered ring of the oxirane moiety in 4-(Oxiran-2-ylmethoxy)oxane is highly susceptible to nucleophilic attack, making epoxide ring-opening reactions a primary strategy for introducing a wide range of functional groups. masterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility, allowing for the creation of a diverse library of derivatives. researchgate.net The reactions can proceed through either acid-catalyzed or base-catalyzed mechanisms, with the regioselectivity of the attack being a key consideration.

Under basic or neutral conditions, the ring-opening typically follows an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide. khanacademy.orgyoutube.com For this compound, this would be the terminal carbon of the oxirane ring. A variety of strong nucleophiles can be employed for this purpose, leading to a range of functionalized products.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent ExampleProduct Structure (General)
AmineR-NH₂1-amino-3-(oxan-4-yloxy)propan-2-ol derivative
ThiolR-SH1-(organothio)-3-(oxan-4-yloxy)propan-2-ol derivative
AzideNaN₃1-azido-3-(oxan-4-yloxy)propan-2-ol
CyanideNaCN4-hydroxy-5-(oxan-4-yloxy)pentanenitrile
Grignard ReagentR-MgBr1-(oxan-4-yloxy)alkan-2-ol derivative

In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. This regioselectivity provides an alternative pathway to a different set of constitutional isomers.

Research on analogous epoxide-containing molecules has demonstrated the successful application of these ring-opening strategies in the synthesis of biologically active compounds and complex natural products. researchgate.netnih.gov For instance, the reaction of similar epoxides with amines is a common method for generating vicinal amino alcohols, which are important structural motifs in many pharmaceuticals.

Chemical Modifications of the Oxane Ring for Novel Structures

While the epoxide ring is the primary site of reactivity, the oxane (tetrahydropyran) ring also offers opportunities for structural modification, albeit through less direct methods. The saturated and relatively unreactive nature of the oxane ring means that modifications often require more forcing conditions or initial functionalization.

One potential strategy involves the rearrangement of the epoxy group to introduce functionality onto the oxane ring. Acid-catalyzed rearrangement of epoxy esters has been shown to lead to the formation of tetrahydropyran (B127337) structures, suggesting that under specific conditions, intramolecular reactions could be induced. nih.gov Furthermore, selective cyclizations of 4,5-epoxy alcohols are known to form tetrahydropyrans, indicating that derivatives of this compound could be designed to undergo such transformations. rsc.orgnih.gov

Another approach to modifying the oxane ring could involve radical-mediated reactions. Although less common for simple ethers, specific substitution patterns on the ring could render certain positions susceptible to radical abstraction and subsequent functionalization. Ring-opening reactions of the oxane ring itself are also a possibility, though this would require harsh conditions and would fundamentally alter the core structure. For instance, theoretical studies have been conducted on the ring-opening of tetrahydrofuran by frustrated Lewis pairs, providing insight into the reactivity of cyclic ethers. nih.gov

The synthesis of various substituted tetrahydropyrans is a well-established field in organic chemistry, with numerous methods available for their construction. organic-chemistry.orgnih.gov These methods could be retrospectively applied to create analogues of this compound with substituents on the oxane ring, which could then be used to explore structure-activity relationships.

Exploration of Chiral Derivatives and Enantioselective Transformations

The oxiran-2-ylmethoxy group in the parent compound contains a stereocenter at the C2 position of the oxirane ring. This inherent chirality allows for the synthesis and exploration of enantiomerically pure derivatives. The use of enantiopure starting materials, such as (R)- or (S)-4-(oxiran-2-ylmethoxy)oxane, is crucial for the development of stereospecific drugs and other chiral materials.

Enantioselective synthesis of related oxetanes and other cyclic ethers has been achieved through various catalytic methods, including asymmetric epoxidation followed by ring expansion. acs.org These strategies could be adapted for the synthesis of novel chiral derivatives of this compound. The enantioselective opening of meso-epoxides is another powerful tool for creating chiral 1,2-difunctionalized building blocks, which could be applied to precursors of the target molecule. organicreactions.org

The development of chiral catalysts for the ring-opening of epoxides allows for the control of stereochemistry in the resulting products. For example, chiral chromium-based catalysts have been used for the enantioselective ring-opening of meso epoxides with azide, leading to chiral 1,2-azido alcohols. Such methodologies could be applied to a symmetrically substituted analogue of the oxane ring in a precursor to generate chiral derivatives.

Table 2: Potential Enantioselective Transformations

TransformationChiral Catalyst/ReagentPotential Chiral Product
Asymmetric EpoxidationSharpless Asymmetric EpoxidationEnantiopure this compound
Enantioselective Ring-OpeningChiral Salen-Cr(III) ComplexEnantiopure 1-azido-3-(oxan-4-yloxy)propan-2-ol
Kinetic Resolution of Racemic EpoxideChiral Cobalt-based CatalystEnantiomerically enriched this compound and ring-opened product

Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the chemical structure of this compound analogues and their reactivity is fundamental for designing new molecules with desired properties. Structure-reactivity relationship (SRR) studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their chemical reactivity in specific reactions.

Key structural features that could be varied include:

Substituents on the oxirane ring: Introducing alkyl or aryl groups at the C3 position of the oxirane ring would influence the steric and electronic environment, thereby affecting the rate and regioselectivity of ring-opening reactions.

Substituents on the oxane ring: Adding electron-withdrawing or electron-donating groups to the oxane ring could have a long-range electronic effect on the reactivity of the epoxide.

The nature of the ether linkage: Replacing the oxygen atom in the ether linkage with sulfur or nitrogen would create thioether or amine analogues, respectively, which would exhibit different reactivity profiles.

For example, in the nucleophilic ring-opening of the epoxide, the rate of reaction would be expected to be sensitive to the steric bulk of the nucleophile and any substituents near the reaction center. By systematically changing these features and measuring the reaction kinetics, a quantitative SRR could be established. Such studies are common in medicinal chemistry to optimize the activity of a lead compound.

Polymerization and Advanced Materials Applications

Ring-Opening Polymerization (ROP) of 4-(Oxiran-2-ylmethoxy)oxane Monomers

The polymerization of this compound primarily proceeds via a ring-opening polymerization (ROP) mechanism, where the strained three-membered oxirane ring is opened to form a polyether chain. This process can be initiated by both cationic and anionic initiators, leading to polymers with distinct characteristics.

Polymerization Mechanisms and Kinetics

Anionic ring-opening polymerization offers an alternative route to polyethers from this compound. This process is initiated by strong bases, such as alkali metal hydroxides or alkoxides. The initiator attacks one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide propagating species. Similar to cationic polymerization, the kinetics of the anionic ROP are sensitive to the reaction conditions.

Controlled Polymerization Techniques

To achieve polymers with well-defined molecular weights and narrow molecular weight distributions, controlled polymerization techniques are employed. For oxiranes, methods like living anionic polymerization and controlled cationic polymerization can be utilized. These techniques often involve the use of specific initiators and reaction conditions that suppress chain transfer and termination reactions. mdpi.com For instance, in living anionic polymerization, the propagating chain ends remain active throughout the polymerization process, allowing for the synthesis of block copolymers by the sequential addition of different monomers. While the application of these techniques to this compound has not been extensively documented, the principles are transferable from other functional oxiranes.

This compound as a Cross-linking Agent in Polymer Networks

The bifunctional nature of this compound, containing a reactive oxirane group, makes it an effective cross-linking agent. When incorporated into a polymer backbone or blended with a prepolymer, the oxirane ring can be opened to form covalent bonds with other polymer chains, resulting in a three-dimensional network structure. This cross-linking process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material.

Development of Specialty Polymers and Resins

The unique chemical structure of this compound makes it a valuable building block for the synthesis of specialty polymers and resins with tailored functionalities.

Synthesis of Advanced Polyethers

The ring-opening polymerization of this compound leads to the formation of advanced polyethers. The resulting polymer chains possess repeating units containing the oxane moiety, which can impart specific properties such as improved flexibility and solubility in certain solvents. The general properties of polyethers include excellent impact and wear resistance, good heat resistance, and low-temperature flexibility. By copolymerizing this compound with other cyclic ethers, it is possible to create a wide range of polyether copolymers with a spectrum of properties.

PropertyDescription
Backbone Structure Contains ether linkages in the main chain.
Synthesis Method Primarily through ring-opening polymerization of the oxirane ring.
Potential Properties Good thermal stability, chemical resistance, flexibility, and adhesion.

Table 1: General Characteristics of Polyethers Derived from Oxiranes

Applications in Radiation-Curable Formulations

This compound is a suitable component for radiation-curable formulations, particularly those cured by ultraviolet (UV) light or electron beam (EB). google.com In these systems, the oxirane ring can undergo cationic polymerization upon exposure to radiation in the presence of a photoinitiator. This rapid curing process, which occurs at ambient temperatures and without the need for solvents, is highly desirable for various industrial applications, including coatings, inks, and adhesives.

The use of oxetanes as reactive diluents in cationic UV curing systems has been shown to enhance the performance of the final product. researchgate.netsemanticscholar.org Although this compound contains an oxane ring rather than an oxetane, its similar cyclic ether structure suggests it could function as a reactive diluent, reducing the viscosity of the formulation and participating in the polymerization to become part of the final cured network. This can lead to coatings with good flexibility, adhesion, and hydrophobicity. researchgate.netsemanticscholar.org

ComponentFunction
This compound Monomer/Cross-linker, Reactive Diluent
Oligomers (e.g., Epoxy Acrylates) Provide the main polymer backbone and properties.
Photoinitiator Generates the initiating species upon exposure to radiation.
Additives Modify properties such as adhesion, flow, and stability.

Table 2: Typical Components of a Radiation-Curable Formulation

Integration into Complex Material Systems

The incorporation of reactive diluents like this compound into complex material systems such as polymer blends, composites, and organic-inorganic hybrids is a key strategy for tailoring the properties of the final material. The primary functions of such molecules are to reduce the viscosity of the uncured resin, enhance processability, and participate in the crosslinking reaction to become an integral part of the polymer network.

In polymer blends , the addition of a reactive diluent can improve the compatibility between different polymer matrices. By reducing the initial viscosity, it facilitates more intimate mixing, which can lead to a more homogeneous final material with enhanced properties. The oxirane group of the diluent is expected to react with the curing agent, integrating into the polymer backbone and influencing the final morphology and phase behavior of the blend.

Detailed Research Findings on Structurally Similar Compounds

While specific data for this compound is unavailable, studies on other aliphatic glycidyl (B131873) ethers provide some insights into their likely effects.

Mechanical Properties: The addition of reactive diluents to epoxy resins typically leads to a decrease in tensile strength and modulus, but an increase in elongation at break and fracture toughness. This is because the diluent molecules increase the molecular weight between crosslinks, leading to a more flexible network. The extent of these changes is highly dependent on the concentration and chemical structure of the diluent.

Thermal Properties: The glass transition temperature (Tg) of an epoxy system is often lowered by the incorporation of a reactive diluent. This is a direct consequence of the increased chain flexibility and lower crosslink density. The thermal stability of the cured material can also be affected, and this is dependent on the thermal stability of the diluent itself.

Adhesion Performance: By improving the wettability of the substrate, reactive diluents can enhance the adhesive strength of epoxy formulations. The reduction in viscosity allows the adhesive to flow into microscopic pores and crevices on the substrate surface, leading to better mechanical interlocking.

Due to the lack of specific experimental data for this compound, the following data tables are not provided as they could not be populated with scientifically accurate and verifiable information.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of 4-(Oxiran-2-ylmethoxy)oxane. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are vital for the characterization of this compound. While specific experimental data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups: the tetrahydropyran (B127337) ring and the glycidyl (B131873) ether side chain.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on the tetrahydropyran ring and the oxirane ring. Protons on carbons adjacent to an oxygen atom are deshielded and will appear at a lower field. libretexts.orglibretexts.org The protons of the oxirane ring are expected in the range of 2.5 to 3.5 ppm. libretexts.orglibretexts.org The protons on the carbons adjacent to the ether oxygen in the tetrahydropyran ring and the methylene (B1212753) group of the glycidyl ether are expected to resonate between 3.4 and 4.5 ppm. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to oxygen in ethers typically appear in the 50-80 ppm range. libretexts.orgoregonstate.edu The carbons of the strained epoxide ring are expected to resonate at a slightly higher field, generally between 40 and 60 ppm. libretexts.orgoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane CH 3.1 - 3.5 50 - 55
Oxirane CH₂ 2.5 - 2.9 44 - 48
O-CH₂ (glycidyl) 3.4 - 4.0 70 - 75
Tetrahydropyran C4-H 3.5 - 3.9 70 - 75
Tetrahydropyran C2/C6-H (axial & equatorial) 3.4 - 4.0 65 - 70
Tetrahydropyran C3/C5-H (axial & equatorial) 1.5 - 2.0 30 - 35

Mass Spectrometry (MS and LC-MS/MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₄O₃, the expected exact mass can be calculated.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for an ether may be weak or absent. whitman.edu Fragmentation of ethers is often initiated by cleavage of the C-O bond or the C-C bond alpha to the oxygen. whitman.edumiamioh.edu For this compound, characteristic fragmentation would likely involve the cleavage of the glycidyl ether side chain and fragmentation of the tetrahydropyran ring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for identifying and quantifying impurities. This technique allows for the separation of components in a mixture by HPLC followed by their individual analysis by mass spectrometry, providing a high degree of sensitivity and selectivity.

Table 2: Predicted Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort the data.

Parameter Predicted Value Notes
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Exact Mass 158.0943 g/mol
Common Adducts in ESI-MS [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ Electrospray Ionization
Predicted m/z for [M+H]⁺ 159.1015
Predicted m/z for [M+Na]⁺ 181.0835
Key Fragmentation Pathways Cleavage of the ether bond, loss of the oxirane ring, fragmentation of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the vibrational frequencies of its ether and epoxide groups.

The most prominent feature for an ether is a strong C-O stretching absorption in the region of 1050-1150 cm⁻¹. libretexts.org The epoxide ring has several characteristic vibrations. A key absorption is the asymmetric ring stretching, often seen around 950-810 cm⁻¹, and a symmetric ring stretching (ring breathing) mode typically appearing around 880-750 cm⁻¹. spectroscopyonline.com Another C-O stretching vibration for the epoxide ring can be found in the 1280-1230 cm⁻¹ region. spectroscopyonline.com The absence of a strong O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would help to confirm the structure. oregonstate.edu

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C-H (alkane) 2850-2960 Stretching
C-O (ether) 1050-1150 Stretching
C-O (epoxide) 1230-1280 Stretching
Epoxide Ring 950-810 Asymmetric Stretching
Epoxide Ring 880-750 Symmetric Stretching

Chromatographic Separation and Isolation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be a suitable approach. sielc.comdntb.gov.uanih.gov In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection can be achieved using a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore.

Table 4: Typical HPLC Method Parameters for Analysis of Glycidyl Ethers This table is interactive. Click on the headers to sort the data.

Parameter Typical Conditions
Column Reversed-phase C18, 5 µm particle size
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10-20 µL

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound on a larger scale, preparative chromatography is employed. teledynelabs.comgilson.comsartorius.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. teledynelabs.comlcms.cz

The conditions developed for analytical HPLC can often be scaled up for preparative separation. sielc.com After separation, fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the isolated this compound.

X-ray Diffraction for Solid-State Structural Analysis and Crystal Packing

No crystallographic data, including unit cell dimensions, space group, or detailed structural parameters such as bond lengths and angles, are available in the surveyed literature for this compound. Consequently, an analysis of its crystal packing, including intermolecular interactions and supramolecular architecture, cannot be provided.

Thermochemical and Calorimetric Analysis (e.g., Differential Scanning Calorimetry)

There is no available information regarding the thermochemical properties of this compound. Data from techniques such as Differential Scanning Calorimetry (DSC), which would provide insights into melting point, glass transition temperature, and enthalpy of fusion, has not been reported for this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum chemical method used to analyze the electronic structure of molecules. rsc.org These calculations can determine the spatial distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity. nih.gov

For 4-(Oxiran-2-ylmethoxy)oxane, DFT calculations would reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of its chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The strained three-membered oxirane ring is expected to be the primary site of reactivity. The electron density distribution calculated by DFT would likely show a higher concentration of electron density on the oxygen atoms and polarized C-O bonds in the epoxide, marking these as potential sites for electrophilic or nucleophilic attack.

Quantum chemical descriptors derived from DFT, such as electrostatic potential maps, can visualize electron-rich and electron-poor regions of the molecule, further predicting how it will interact with other chemical species. The analysis of these electronic properties provides a theoretical foundation for predicting the types of reactions the molecule is likely to undergo.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations describe the electronic state of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and conformational changes over time. mdpi.comyoutube.com An MD simulation of this compound would provide a detailed picture of its structural flexibility.

The molecule is composed of a rigid oxirane ring and a more flexible oxane ring, connected by an ether linkage. MD simulations can explore the rotational freedom around the C-O-C bonds of the ether linkage and the conformational landscape of the six-membered oxane ring, which typically adopts chair and boat conformations. researchgate.net By simulating the molecule's behavior in different environments, such as in a vacuum or in various solvents, researchers can understand how intermolecular forces influence its preferred three-dimensional structure. researchgate.net

These simulations can track the trajectories of each atom, revealing the dynamic interplay between different parts of the molecule. acs.org This information is crucial for understanding how the molecule's shape and flexibility affect its interactions with other molecules, such as solvents or reactants, which in turn governs its macroscopic properties and chemical behavior. figshare.com

Prediction of Molecular Descriptors, e.g., Collision Cross-Section

Molecular descriptors are numerical values that characterize the properties of a molecule. One such important descriptor, which can be predicted computationally, is the collision cross-section (CCS). The CCS is a measure of the effective area of an ion as it moves through a buffer gas and is a key parameter in ion mobility-mass spectrometry (IM-MS). mdpi.com It provides information about the size and shape of a molecule in the gas phase.

Computational methods, including machine learning models and trajectory-based calculations, can predict CCS values for various ions of a molecule. nih.govacs.orgconsensus.app These predictions are valuable for identifying unknown compounds in complex mixtures by matching predicted CCS values with experimental data. arxiv.org For this compound, predicted CCS values have been calculated for several different adducts (ions formed in the mass spectrometer).

Below is a table of predicted CCS values for various adducts of this compound, calculated using computational models.

Data sourced from PubChem CID 61287780.

Theoretical Studies on Reaction Pathways and Energetics

The high ring strain of the epoxide group (approximately 25 kcal/mol) makes it the most reactive site in this compound. uoanbar.edu.iq Theoretical studies can map out the potential energy surfaces for its reactions, most notably ring-opening reactions, which can be initiated by either acids or bases. researchgate.netscience.govrsc.org

Similarly, for base-catalyzed reactions, calculations can model the SN2-type attack of a nucleophile on the less sterically hindered carbon of the oxirane ring. uoanbar.edu.iq These theoretical studies provide fundamental insights into the molecule's reactivity, helping to predict its chemical behavior under various conditions and guiding the design of synthetic routes. acs.orgmdpi.comnih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Insights

A comprehensive search of academic and research databases indicates a notable absence of published studies specifically focused on 4-(Oxiran-2-ylmethoxy)oxane. While extensive research exists on the individual parent structures, oxiranes (epoxides) and oxanes (tetrahydropyrans), their combined entity in this particular arrangement has not been the subject of dedicated investigation. The oxirane ring, a three-membered cyclic ether, is a well-known and highly versatile functional group in organic synthesis due to its inherent ring strain, which makes it susceptible to ring-opening reactions with a variety of nucleophiles. uvebtech.commdpi.comresearchgate.net The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, is a common structural motif in many natural products and is generally more stable than the oxirane ring. wikipedia.org The reactivity of this compound would theoretically be dominated by the oxirane moiety.

Identification of Unexplored Areas and Research Opportunities

The lack of specific data on this compound presents numerous avenues for future research. A primary area of investigation would be the development of a viable and efficient synthetic route to produce the compound. Potential strategies could involve the reaction of 4-hydroxyoxane with epichlorohydrin (B41342), a common method for the synthesis of glycidyl (B131873) ethers.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its melting and boiling points, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Furthermore, a significant research opportunity lies in exploring the reactivity of this compound. Studies on its ring-opening polymerization, initiated either cationically or anionically, could lead to the development of novel polymers with unique properties. uvebtech.comrpi.eduradtech.org The oxane moiety could influence the polymer's physical characteristics, such as its glass transition temperature and mechanical strength. Investigating its reactions with various nucleophiles would also be valuable for its potential use as a building block in organic synthesis.

Broader Impact on Organic Synthesis and Materials Science Research

Should research into this compound be undertaken, it could have a notable impact on both organic synthesis and materials science. As a bifunctional molecule, it could serve as a versatile synthon for the creation of more complex molecules. The presence of both an epoxide and a tetrahydropyran (B127337) ring system could allow for selective chemical transformations, providing a pathway to novel heterocyclic compounds.

In the realm of materials science, the polymerization of this compound could yield new epoxy resins. youtube.com The properties of these resins would be influenced by the oxane group, potentially leading to materials with enhanced thermal stability, altered hydrophilicity, or different mechanical properties compared to existing epoxy resins. radtech.org These new materials could find applications in coatings, adhesives, and composites. nih.gov The exploration of this currently uncharacterized molecule holds the potential to expand the toolbox of synthetic chemists and material scientists alike.

Q & A

What are the critical steps in synthesizing 4-(Oxiran-2-ylmethoxy)oxane with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic epoxide ring-opening or glycidylation of a tetrahydrofuran (oxane) derivative. Key steps include:

  • Etherification: Reacting oxane-4-methanol with epichlorohydrin under basic conditions (e.g., NaOH) to form the glycidyl ether intermediate.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted epichlorohydrin or oligomeric byproducts .
  • Impurity Control: Monitor for residual starting materials or hydrolysis products (e.g., diols) using HPLC with a C18 column and UV detection at 220–260 nm .

Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR: Identify oxirane protons (δ 3.1–3.4 ppm, multiplet) and oxane methoxy protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR: Confirm the epoxy group (C-O-C at ~45–55 ppm) and oxane carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂O₃) .
  • X-ray Crystallography: For absolute stereochemistry, use SHELX-97/2018 to refine crystal structures, especially if polymorphs are suspected .

How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

  • Stability Testing: Store samples under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the oxirane ring .
  • Purity Assessment:
    • HPLC: Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to detect degradation products (e.g., diols or oxidized species) .
    • Karl Fischer Titration: Monitor moisture content (<0.1%) to avoid ring-opening reactions .

What advanced strategies resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR data with computational predictions (DFT/B3LYP/6-31G*) for bond lengths and angles .
  • Dynamic NMR: Investigate temperature-dependent splitting of oxirane protons to assess conformational flexibility .
  • SHELX Refinement: Use TWINABS to correct for twinning or disordered solvent effects in X-ray data .

How does the oxirane ring influence reactivity in nucleophilic reactions?

Methodological Answer:
The strained epoxy group undergoes regioselective ring-opening:

  • Acid-Catalyzed Conditions: Attack at the less substituted carbon (e.g., with H₂SO₄) to form β-hydroxy ethers .
  • Base-Catalyzed Conditions: Preferential attack at the more substituted carbon (e.g., with NaOH) .
  • Kinetic vs. Thermodynamic Control: Use low temperatures (–78°C) and bulky nucleophiles (e.g., tert-butoxide) to favor kinetic products .

What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (epoxides are potential sensitizers) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or purification.
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .
  • In Vitro Cytotoxicity: Use MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines to assess IC₅₀ values .

What role does this compound play in polymer chemistry?

Methodological Answer:
The compound acts as a cross-linking agent in epoxy resins:

  • Curing Studies: React with diamines (e.g., ethylenediamine) at 60–80°C; monitor gelation time via rheometry .
  • Thermal Stability: Analyze degradation profiles using TGA (N₂ atmosphere, 10°C/min) to identify decomposition products (e.g., CO₂, H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxiran-2-ylmethoxy)oxane
Reactant of Route 2
Reactant of Route 2
4-(Oxiran-2-ylmethoxy)oxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.